C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE
Overview
Description
C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE: is a chemical compound with the molecular formula C11H10N2O3 . This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, making it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine may similarly affect microtubule dynamics, thereby influencing a variety of downstream cellular processes.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE typically involves a series of organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction . This reaction is carried out under specific conditions, including the use of a palladium catalyst, a suitable base, and an appropriate solvent. The reaction temperature and time are optimized to achieve the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities, including anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structure-activity relationship is studied to develop new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Comparison with Similar Compounds
- (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)ethanamine
- (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)propanamine
- (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)butanamine
Comparison: Compared to its analogs, C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE exhibits unique properties due to the presence of the methanamine group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The methanamine derivative may show enhanced potency and selectivity in biological assays compared to its longer-chain analogs.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-5-8-4-9(13-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQSXFKUYPGQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722943 | |
Record name | 1-[3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-58-5 | |
Record name | 3-(1,3-Benzodioxol-5-yl)-5-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.